molecular formula C8H18P2S2Si2 B14339256 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole CAS No. 102536-68-5

5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole

Cat. No.: B14339256
CAS No.: 102536-68-5
M. Wt: 296.5 g/mol
InChI Key: CIKPAZQPKOFPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole is a unique organosilicon compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of both trimethylsilyl and sulfanyl groups attached to a thiadiphosphole ring, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole typically involves the reaction of trimethylsilyl chloride with a suitable thiadiphosphole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols and phosphines.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The sulfanyl group can form strong bonds with metals, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole stands out due to its unique combination of trimethylsilyl and sulfanyl groups, which confer distinct reactivity and stability. This makes it a valuable tool in both academic and industrial research settings.

Properties

CAS No.

102536-68-5

Molecular Formula

C8H18P2S2Si2

Molecular Weight

296.5 g/mol

IUPAC Name

trimethyl-(3-trimethylsilylsulfanyl-1,2,4-thiadiphosphol-5-yl)silane

InChI

InChI=1S/C8H18P2S2Si2/c1-13(2,3)8-9-7(10-11-8)12-14(4,5)6/h1-6H3

InChI Key

CIKPAZQPKOFPLR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=PC(=PS1)S[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.